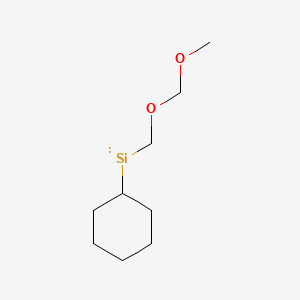

Cyclohexyl(methoxymethoxymethyl)silicon

Description

Context and Significance of Organosilicon Compounds in Synthetic Chemistry

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, is a vast and dynamic field with profound implications for synthetic chemistry. wikipedia.orgsbfchem.com These compounds have become indispensable tools for organic chemists, offering unique properties that are not found in their purely organic counterparts. cfsilicones.com The versatility of organosilicon compounds stems from the distinct characteristics of the silicon atom, such as its larger atomic size and lower electronegativity compared to carbon. cfsilicones.com

The significance of organosilicon compounds is evident in their wide-ranging applications. They are crucial components in materials science, most notably in the production of silicones, which include a vast array of elastomers, resins, and fluids. sbfchem.comcfsilicones.com In synthetic chemistry, they serve as versatile intermediates, protecting groups, and reagents for a multitude of chemical transformations. The introduction of silicon into small molecules can alter their chemical properties, which can enhance biological activity and improve pharmacological profiles in medicinal chemistry. nih.gov

Historical Development of Silicon-Containing Reagents

The journey of organosilicon chemistry began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.orgsbfchem.com This pioneering work laid the groundwork for future explorations into the synthesis and reactivity of these novel molecules.

A pivotal figure in the advancement of this field was Frederic S. Kipping, who, beginning in the early 20th century, conducted extensive research on organosilicon compounds. wikipedia.org His work, spanning several decades, led to the synthesis of a wide variety of alkyl and aryl silanes and the first silicone polymers. wikipedia.orgrichsilicone.com Kipping's contributions were fundamental to understanding the basic chemistry of these compounds and he is credited with coining the term "silicone." wikipedia.org

The mid-20th century saw a surge in the industrial application of organosilicon compounds, largely driven by the development of the "direct process" for the synthesis of methylchlorosilanes by Eugene G. Rochow. spsilicone.com This breakthrough made the large-scale production of silicones economically viable, paving the way for their widespread use. richsilicone.comspsilicone.com Since then, the field has continued to expand, with the development of a vast arsenal (B13267) of silicon-containing reagents that are now commonplace in research laboratories and industrial processes. sbfchem.comsbfchem.com

Unique Characteristics of Silicon in Organic Systems and Its Role as a Carbon Isostere

The utility of silicon in organic chemistry is rooted in its unique atomic and bonding properties, which differ significantly from those of carbon, despite both elements belonging to Group 14 of the periodic table. tandfonline.comrsc.org

Key Characteristics of Silicon:

| Property | Comparison with Carbon | Consequence in Organic Systems |

| Atomic Size | Silicon is larger than carbon. | C-Si bonds are longer (approx. 1.87 Å) than C-C bonds (approx. 1.54 Å). This can lead to reduced steric hindrance. rsc.org |

| Electronegativity | Silicon (1.90) is less electronegative than carbon (2.55). | The Si-C bond is polarized towards carbon, making the silicon atom susceptible to nucleophilic attack. wikipedia.org |

| Bond Energies | The Si-O bond is significantly stronger than the C-O bond, while the Si-C bond is weaker than the C-C bond. wikipedia.orgnih.gov | This high stability of the Si-O bond is a driving force in many silicon-based reactions. The relative weakness of the Si-C bond allows for its selective cleavage. |

| Bonding | Silicon has a strong preference for single bonds and does not readily form stable double or triple bonds (Si=C, Si=Si) under normal conditions. wikipedia.orgtandfonline.com | The chemistry of organosilicon compounds is dominated by tetrahedral, single-bonded structures. |

These distinct properties make silicon an effective carbon isostere . Bioisosterism is a strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar properties to enhance a molecule's biological activity or modulate its physicochemical properties. nih.govresearchgate.net Replacing a carbon atom with a silicon atom (a "silicon switch") can lead to improved efficacy, selectivity, and bioavailability of pharmaceuticals. nih.govresearchgate.net This strategy is a valuable tool for drug design and the development of new therapeutic agents. tandfonline.comacs.org

Structure

2D Structure

Properties

Molecular Formula |

C9H18O2Si |

|---|---|

Molecular Weight |

186.32 g/mol |

InChI |

InChI=1S/C9H18O2Si/c1-10-7-11-8-12-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |

InChI Key |

SYRYJFGHYBFCLL-UHFFFAOYSA-N |

Canonical SMILES |

COCOC[Si]C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl Methoxymethoxymethyl Silicon

General Synthetic Routes to Organosilanes

Organosilanes are a class of organometallic compounds containing at least one carbon-silicon bond. researchgate.net The synthesis of these compounds is a cornerstone of organosilicon chemistry, with several robust methods available for creating the Si-C linkage. These methods are broadly applicable and form the foundation for synthesizing more complex structures like Cyclohexyl(methoxymethoxymethyl)silicon.

Hydrosilylation is a powerful and atom-economical method for forming silicon-carbon bonds. bohrium.comresearchgate.net The reaction involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon bond, such as that in an alkene. libretexts.org For the synthesis of cyclohexyl-substituted silanes, this typically involves the reaction of a hydrosilane with cyclohexene (B86901) or a related cyclohexenyl derivative.

The reaction is generally catalyzed by transition metal complexes, most commonly those based on platinum, such as Speier's and Karstedt's catalysts. researchgate.net However, catalysts based on other metals like rhodium, palladium, and iron have also been developed. swan.ac.ukgelest.com The choice of catalyst can influence the regioselectivity of the addition, although for a symmetrical alkene like cyclohexene, this is not a concern. The general reaction provides an anti-Markovnikov product where the silicon atom attaches to the less substituted carbon of the double bond. gelest.com

For instance, the reaction of trichlorosilane (B8805176) with cyclohexene in the presence of a palladium complex can yield cyclohexyltrichlorosilane (B1582425), a versatile intermediate. swan.ac.uk This intermediate can then be subjected to further functionalization. Asymmetric hydrosilylation can also be achieved using chiral catalysts to produce optically active organosilanes. swan.ac.uk

| Catalyst Type | Common Examples | Typical Substrates | Key Characteristics |

|---|---|---|---|

| Platinum-based | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst | Alkenes, Alkynes | High activity, widely used in industry. researchgate.net |

| Palladium-based | Palladium-(S)-MeO-mop | Cyclic and linear alkenes | Can provide high enantioselectivity. swan.ac.uk |

| Rhodium-based | Chiral Rh-diop complexes | Allylic alcohols | Effective for intramolecular hydrosilylation. swan.ac.uk |

| Iron-based | Pincer iron complexes | Terminal alkenes | Environmentally benign, excellent anti-Markovnikov selectivity. gelest.com |

The use of Grignard reagents (R-MgX) is a classic and highly versatile method for forming Si-C bonds, first demonstrated by F. Stanley Kipping. nih.gov This approach involves the reaction of a Grignard reagent with a silicon halide, typically a chlorosilane. nih.govresearchgate.net For the synthesis of a cyclohexyl-substituted silane (B1218182), cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) would be reacted with a silicon tetrachloride or an alkoxysilane precursor.

The reaction is a nucleophilic substitution at the silicon center, where the carbanionic portion of the Grignard reagent displaces a halide or alkoxide leaving group. nih.gov The stoichiometry of the reactants can be controlled to achieve partial or full substitution of the leaving groups on the silicon atom. nih.gov For example, reacting one equivalent of cyclohexylmagnesium bromide with silicon tetrachloride (SiCl₄) can yield cyclohexyltrichlorosilane.

The choice of solvent is crucial, with tetrahydrofuran (B95107) (THF) generally promoting faster reactions than diethyl ether. researchgate.netresearchgate.net The reaction can be influenced by the presence of alkoxymagnesium halides, which are by-products when using alkoxysilanes, as they can complex with the Grignard reagent and alter its reactivity. nih.gov

| Addition Method | Description | Preferred Outcome | Example Product |

|---|---|---|---|

| Normal Addition | Silane is added to the Grignard reagent. | Full substitution of leaving groups. | Tetraethylsilane |

| Reverse Addition | Grignard reagent is added to the silane. | Partial substitution of leaving groups. | Diphenylmethylmethoxysilane |

| In Situ Formation | Grignard is formed in the presence of the silane. | Used when the Grignard reagent has poor stability. | Allyltrimethylsilane |

Data sourced from Gelest, Inc. nih.gov

Beyond Grignard reagents, other organometallic compounds can be used to alkylate or arylate silicon halides. Organolithium reagents, for example, are also effective for this transformation. nih.gov These strategies are fundamental to creating the initial cyclohexyl-silicon bond.

Recent advancements have also focused on catalytic cross-coupling reactions. For instance, a zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents provides a broad range of tetraorganosilanes under mild conditions. nih.gov Silicon tethers can also be employed as directing groups to achieve C-H functionalization, allowing for the direct silylation of C-H bonds in arenes and other substrates. nih.gov

These methods offer diverse pathways to introduce organic groups onto a silicon atom, providing flexibility in the synthesis of complex organosilanes. The choice of method often depends on the desired degree of substitution, the nature of the organic group, and the functional group tolerance of the reaction.

In line with the principles of green chemistry, solvent-free synthesis methods are gaining prominence. These reactions reduce waste and can sometimes offer improved reaction rates and yields. An enantioselective 1,4-conjugate addition of nitromethane (B149229) to β-silyl α,β-unsaturated carbonyl compounds has been developed that proceeds under solvent-free conditions, catalyzed by bifunctional squaramide catalysts. This demonstrates the feasibility of complex organosilane synthesis without a bulk solvent medium.

Mechanochemical methods, where mechanical force is used to induce chemical reactions, also offer a solvent-free alternative. The direct synthesis of methylmethoxysilanes from silicon and dimethyl ether has been achieved in a high-pressure mechanochemical reactor, highlighting the potential for solvent-free industrial processes. While specific solvent-free methods for this compound are not detailed in the literature, these general approaches suggest that such syntheses are plausible, potentially involving the direct reaction of precursors in a ball mill or under high pressure.

Installation of the Methoxymethoxymethyl (MOM) Moiety on Silicon

The methoxymethoxymethyl group (CH₂OCH₂OCH₃) is a functionalized alkyl group. Attaching this specific moiety to a silicon atom to form a Si-C bond requires a nucleophilic carbon source corresponding to the MOM group. A plausible and common strategy for this type of transformation is the use of an organometallic reagent, such as a Grignard or organolithium reagent.

This would involve the preparation of a (methoxymethoxymethyl)magnesium halide from the corresponding methoxymethyl methyl ether halide (e.g., MOM-Cl). This functionalized Grignard reagent would then serve as the nucleophile to attack a pre-formed cyclohexyl-substituted silicon electrophile, such as cyclohexyltrichlorosilane (C₆H₁₁SiCl₃). The reaction would proceed via nucleophilic substitution at the silicon center, displacing one of the chloride ions and forming the desired Si-CH₂OCH₂OCH₃ bond.

The term "silylation of alcohols" typically refers to the formation of silyl (B83357) ethers (Si-O-C bonds), where the silicon reagent acts as a protecting group for the hydroxyl function. However, in the context of forming the Si-C bond required for the methoxymethoxymethyl moiety in the target compound, the concept can be extended to the "silylation" of a carbon nucleophile.

The core reaction is the formation of a silicon-carbon bond by reacting an electrophilic silicon species with a carbon-centered nucleophile. The Grignard reaction described above is a prime example of this process. nih.gov The cyclohexylchlorosilane acts as the silylating agent, and the (methoxymethoxymethyl)magnesium halide is the substrate being "silylated" on its carbon atom.

This approach leverages the well-established reactivity of organomagnesium compounds with chlorosilanes. nih.gov The successful formation of the target compound would depend on the stability of the functionalized Grignard reagent and its chemoselective reaction with the silicon halide. The presence of ether linkages within the MOM-Grignard reagent is generally tolerated in such reactions, which are typically carried out in ether solvents like THF or diethyl ether. researchgate.net

Development of MOM-Containing Silyl Protecting Group Strategies

The methoxymethyl (MOM) group is a well-established protecting group for alcohols in organic synthesis, valued for its stability in strongly basic to weakly acidic conditions. It is typically introduced by treating an alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a base. The removal of the MOM group generally requires strong acidic conditions.

In the context of organosilane chemistry, the incorporation of a MOM group, as in this compound, introduces an acetal (B89532) functionality directly linked to the silicon atom. This "MOM-containing silyl" moiety can be viewed as a masked or protected version of a hydroxymethyl group on silicon. Such a functional group can be advantageous in multi-step syntheses where the presence of a reactive Si-CH₂OH group would be incompatible with certain reagents, such as strong bases or hydrides.

The development of strategies involving MOM-containing silyl groups is part of a broader effort to expand the toolkit of functionalized organosilanes. These compounds serve as versatile intermediates. For instance, the MOM ether within the silyl group could be deprotected under specific acidic conditions to reveal a primary alcohol, which can then undergo further transformations like oxidation or etherification. This approach allows for the sequential introduction of different functionalities onto the silicon framework.

Recent advancements have focused on milder methods for the deprotection of MOM ethers, which could broaden the applicability of MOM-containing organosilanes in complex molecule synthesis. For example, the use of trialkylsilyl triflates in combination with 2,2′-bipyridyl has been shown to facilitate the cleavage of MOM ethers under non-acidic conditions. This chemoselectivity is crucial when other acid-labile groups are present in the molecule.

| Protecting Group | Typical Introduction Reagent | Cleavage Conditions | Stability |

| MOM (Methoxymethyl) | MOM-Cl, Base (e.g., NaH, DIEA) | Acidic (e.g., HCl in MeOH) | Stable to bases, nucleophiles, and many oxidizing/reducing agents |

| SEM (Trimethylsilylethoxymethyl) | SEM-Cl, Base | Weakly acidic or Fluoride (B91410) source (TBAF) | More acid-sensitive than MOM |

| THP (Tetrahydropyranyl) | DHP, Acid catalyst (e.g., PPTS) | Mildly acidic (e.g., HOAc/THF/H₂O) | Stable to most non-acidic reagents |

This table provides a comparative overview of common acetal protecting groups for alcohols, with the MOM group being central to the structure of this compound.

Chemo- and Regioselective Synthesis of MOM-Functionalized Organosilanes

The chemo- and regioselective synthesis of a molecule like this compound, which has multiple distinct groups attached to a central silicon atom, requires careful selection of precursors and reaction conditions. A key challenge is to control the sequential introduction of the cyclohexyl, methoxy (B1213986), and methoxymethyl groups.

One plausible synthetic route involves a Grignard reaction. This could start with a precursor such as trichloro(methoxymethyl)silane. The selective substitution of the chlorine atoms can be achieved by controlling the stoichiometry and nature of the incoming nucleophiles. For example, reacting trichloro(methoxymethyl)silane first with one equivalent of cyclohexylmagnesium bromide could yield Cyclohexyl(dichloro)(methoxymethyl)silane. Subsequent controlled methanolysis would then replace the remaining chlorine atoms with methoxy groups to afford the target compound. The differing reactivity of the Si-Cl bonds allows for a degree of regioselectivity.

Another established method for creating Si-C bonds is hydrosilylation. While less direct for this specific target, a related compound, Cyclohexylmethyl dimethoxysilane, has been synthesized via the hydrosilylation of cyclohexene with dichloromethylsilane, followed by reaction with methanol. A similar strategy could be envisioned using a (methoxymethyl)dihydrosilane, although the synthesis of such a precursor adds complexity.

The choice of synthetic strategy depends on the availability of starting materials and the desired scale of the reaction. For laboratory-scale synthesis, Grignard-based approaches often provide greater flexibility in assembling complex organosilanes.

| Synthetic Method | Key Precursors | Key Transformation | Selectivity Control |

| Grignard Reagent Method | Cyclohexylmagnesium bromide, Trichloro(methoxymethyl)silane, Methanol | Nucleophilic substitution at silicon | Stoichiometry, Temperature, Order of addition |

| Hydrosilylation Approach | Cyclohexene, Dichloro(methoxymethyl)silane, Methanol | Pt-catalyzed Si-H addition to alkene, followed by methanolysis | Catalyst choice, Reaction conditions |

This table outlines potential synthetic strategies for assembling MOM-functionalized organosilanes, highlighting the control elements necessary for achieving chemo- and regioselectivity.

Stereoselective Synthesis of Silicon-Stereogenic Centers in Cyclohexyl Organosilanes

When a silicon atom is bonded to four different substituents, it becomes a stereocenter, also known as a stereogenic silicon center. The synthesis of enantiomerically pure organosilanes is a significant area of research due to their potential applications in asymmetric synthesis and materials science. The synthesis of an optically active version of this compound would require a stereoselective approach.

Recent progress in catalysis has enabled the asymmetric synthesis of Si-stereogenic silanes. These methods often rely on the desymmetrization of prochiral silanes, where a catalyst differentiates between two identical groups on the silicon atom. For example, prochiral dihydrosilanes can undergo rhodium-catalyzed dehydrogenative Si-O coupling with alcohols to produce chiral alkoxysilanes with high enantioselectivity.

Organocatalysis has also emerged as a powerful tool. Chiral N-heterocyclic carbene (NHC) catalysts have been used for the desymmetrization of silanes, and strong Brønsted acids can catalyze the enantioselective cyclization of bis(methallyl)silanes to create Si-stereogenic silacycles.

A particularly relevant strategy for a cyclohexyl-containing silane is the stereospecific cross-coupling of an enantiomerically pure silicon-stereogenic hydrosilane. For instance, optically active hydrosilanes can be converted to silylboranes with perfect enantiospecificity using a platinum catalyst. These chiral silylboranes can then be used in palladium-catalyzed cross-coupling reactions to form new Si-C bonds while retaining the stereochemical integrity of the silicon center. This approach would allow for the synthesis of a specific enantiomer of a target molecule like this compound, provided a suitable chiral precursor could be synthesized.

| Catalytic System | Substrate Type | Transformation | Reported Enantioselectivity |

| Rhodium / Chiral Ligand | Prochiral Dihydrosilanes | Dehydrogenative Si-O Coupling | High |

| Chiral Imidazole Organocatalyst | Prochiral Silanediols | Desymmetrization via Silylation | Up to 98:2 er |

| Pt(PPh₃)₄ | Si-Stereogenic Hydrosilanes | Si-H Borylation | >99% es (enantiospecific) |

| Chiral N-Heterocyclic Carbene (NHC) | Tetrasubstituted Silanes with formyl groups | Intramolecular Benzoin Reaction | High |

This table summarizes modern catalytic methods for the synthesis of silicon-stereogenic compounds, which are applicable to the stereoselective synthesis of complex cyclohexyl organosilanes.

Reactivity and Mechanistic Investigations of Cyclohexyl Methoxymethoxymethyl Silicon

Fundamental C-Si Bond Reactivity

The C-Si bond, while generally stable, is susceptible to cleavage under specific conditions, which can be broadly categorized into electrophilic, nucleophilic, and radical-mediated pathways.

Electrophilic cleavage of the C-Si bond is a characteristic reaction of organosilanes. This process involves the attack of an electrophile on the carbon atom of the C-Si bond, which is facilitated by the bond's polarization and the ability of the silicon to stabilize a positive charge in the beta position during the transition state. Common electrophiles that can induce this cleavage include strong acids, halogens, and metal halides.

For Cyclohexyl(methoxymethoxymethyl)silicon, the reaction with an electrophile (E+) would proceed via a transition state where the silicon atom helps to stabilize the developing positive charge. The general mechanism can be depicted as:

Cy(MeO-CH₂-O-CH₂)-Si-C₆H₁₁ + E-Nu → [Transition State] → Cy(MeO-CH₂-O-CH₂)-Si-Nu + E-C₆H₁₁

The rate and feasibility of this reaction are influenced by the nature of the electrophile and the solvent. Protic acids, for instance, can lead to protodesilylation, replacing the cyclohexyl group with a hydrogen atom. Halogens like bromine can result in halodesilylation.

Table 1: Representative Electrophilic Cleavage Reactions of Organosilanes

| Electrophile (E-Nu) | Product of Cleavage (E-R) | Silicon-Containing Product | Conditions |

|---|---|---|---|

| H-Cl (Protodesilylation) | Cyclohexane (B81311) | Cyclohexyl(methoxymethoxymethyl)chlorosilane | Strong Acid |

| Br-Br (Halodesilylation) | Bromocyclohexane | Cyclohexyl(methoxymethoxymethyl)bromosilane | Lewis Acid Catalyst |

| CH₃CO-Cl (Acyl-desilylation) | Cyclohexyl methyl ketone | Cyclohexyl(methoxymethoxymethyl)chlorosilane | Friedel-Crafts conditions |

This table is illustrative of general organosilane reactivity and specific outcomes for this compound would require empirical validation.

The silicon atom in this compound is electrophilic and can be attacked by nucleophiles. This is particularly pronounced in the presence of highly electronegative substituents on the silicon, which lower the energy of its 3d orbitals, facilitating the formation of hypervalent species. soci.org The oxygen atoms in the methoxymethoxymethyl group contribute to this effect.

A key feature of organosilane chemistry is activation by nucleophiles, most notably fluoride (B91410) ions. Fluoride's high affinity for silicon leads to the formation of a pentacoordinate, hypervalent silicate (B1173343) intermediate. soci.org This intermediate is significantly more reactive than the parent tetracoordinate silane (B1218182).

Cy(MeO-CH₂-O-CH₂)-Si + Nu⁻ → [Cy(MeO-CH₂-O-CH₂)-Si-Nu]⁻

In this hypervalent state, the C-Si bond is weakened and more labile, making the organic group a better leaving group or a more potent nucleophile for subsequent reactions. For instance, fluoride-activated organosilanes are used in cross-coupling reactions where the organic group is transferred to an electrophilic center. soci.org

Table 2: Nucleophilic Activation and Subsequent Reactivity

| Activating Nucleophile | Intermediate Species | Subsequent Reaction Type | Potential Product |

|---|---|---|---|

| F⁻ (e.g., from TBAF) | Pentacoordinate silicate | Cross-coupling (e.g., with Ar-I) | Cyclohexyl-Ar |

| OH⁻ | Pentacoordinate silicate | C-Si bond cleavage | Cyclohexane |

This table illustrates the principle of nucleophilic activation. Product formation is dependent on the specific reaction partners and conditions.

The C-Si bond in this compound is generally resistant to homolytic cleavage under normal conditions. However, radical reactions can be initiated at other sites in the molecule, or the silane can act as a radical-based reducing agent if it possesses a Si-H bond. For the named compound, which lacks a Si-H bond, direct participation in radical chain propagation as a hydrogen donor is not possible.

However, radical abstraction of a hydrogen atom from the cyclohexyl group can occur, leading to a carbon-centered radical. This is analogous to the free-radical halogenation of alkanes. Under UV light or with a radical initiator (like AIBN), a halogen atom (X•) can abstract a hydrogen from the cyclohexyl ring, which is then followed by reaction with a halogen molecule (X₂).

Step 1 (Initiation): X₂ → 2 X• Step 2 (Propagation): C₆H₁₁-SiR₃ + X• → •C₆H₁₀-SiR₃ + HX Step 3 (Propagation): •C₆H₁₀-SiR₃ + X₂ → X-C₆H₁₀-SiR₃ + X•

The regioselectivity of this reaction would favor the formation of the most stable carbon radical on the cyclohexyl ring (typically at a tertiary carbon, if present, though cyclohexyl has only secondary and axial/equatorial primary-like hydrogens). The presence of the bulky silyl (B83357) group could also sterically direct the incoming radical.

Role of the Methoxymethoxymethyl Group in Reactivity Modulation

The methoxymethoxymethyl group, -CH₂OCH₂OCH₃, is not just a passive substituent. It actively modulates the reactivity of the silicon center through a combination of electronic and steric effects.

The two oxygen atoms in the methoxymethoxymethyl group are electronegative, and they exert an electron-withdrawing inductive effect (-I effect) on the silicon atom. This effect increases the partial positive charge on the silicon, enhancing its electrophilicity. A more electrophilic silicon center is more susceptible to nucleophilic attack, as discussed in section 3.1.2.

The substituents on the silicon atom play a critical role in defining the steric and electronic environment around it.

Electronic Environment: As mentioned, the methoxymethoxymethyl group is inductively electron-withdrawing, which enhances the silicon's electrophilicity. Conversely, the cyclohexyl group is generally considered to be electron-donating through an inductive effect (+I effect). This electron-donating nature slightly counteracts the withdrawing effect of the methoxymethoxymethyl group. The net electronic effect at the silicon center is a balance of these opposing influences. The hyperconjugative interactions between the oxygen lone pairs of the ether group and the adjacent σ* Si-C antibonding orbitals can also influence bond strengths and reactivity. acs.org

Table 3: Summary of Substituent Effects on the Silicon Center

| Substituent Group | Primary Steric Effect | Primary Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| Cyclohexyl (-C₆H₁₁) | High steric hindrance | Electron-donating (+I) | Hinders approach to Si; slightly reduces electrophilicity |

Reaction Pathway Elucidation and Transition State Analysis

Computational Studies on Reaction Mechanisms

Currently, there are no publicly available computational studies that have modeled the reaction mechanisms of this compound. Such studies would typically employ quantum mechanical methods, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This would involve identifying the structures of reactants, products, any intermediates, and the transition states that connect them.

A theoretical investigation would likely explore various potential reaction pathways, such as nucleophilic substitution at the silicon center, hydrolysis of the methoxy (B1213986) and methoxymethyl groups, or reactions involving the cyclohexyl ring. For each pathway, the activation energies and reaction enthalpies would be calculated to determine the most favorable route.

Table 1: Hypothetical Data Points for Future Computational Analysis

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (SN2 at Si) | Energy barrier for a bimolecular nucleophilic substitution at the silicon atom. | |

| Reaction Enthalpy (Hydrolysis) | The overall energy change for the hydrolysis of the methoxy or methoxymethyl group. | |

| Transition State Geometry | The predicted bond lengths and angles of the highest energy point along a reaction coordinate. |

This table is for illustrative purposes only, as no actual data has been published.

Advanced Analytical and Spectroscopic Characterization of Cyclohexyl Methoxymethoxymethyl Silicon

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organosilanes, offering unparalleled detail regarding the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si. nih.govumich.edu

A combination of ¹H, ¹³C, and ²⁹Si NMR experiments allows for the unambiguous confirmation of the molecular structure of Cyclohexyl(methoxymethoxymethyl)silicon. While specific experimental data for this exact compound is not publicly available, a detailed prediction of its spectral characteristics can be made based on data from structurally similar compounds, including cyclohexylsilanes, (methoxymethyl)trimethylsilane, and various alkoxysilanes. researchgate.netchemicalbook.comunige.ch

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons of the cyclohexyl ring would appear as a series of complex multiplets in the upfield region, typically between 0.8 and 1.9 ppm. oregonstate.edu The methine proton on the carbon attached to the silicon atom (Si-CH) would be found at the downfield end of this region. The methylene (B1212753) protons of the methoxymethyl group (-O-CH₂-O-) are expected to produce a singlet at approximately 4.5-4.7 ppm. The methoxy (B1213986) protons (-O-CH₃) would also yield a sharp singlet, typically around 3.3-3.6 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The carbon atoms of the cyclohexyl ring are expected to resonate between 22 and 30 ppm, with the ipso-carbon (directly attached to silicon) being distinctly shifted. researchgate.netdocbrown.info The methylene carbon of the methoxymethyl group (-O-CH₂-O-) would likely appear in the range of 60-80 ppm, characteristic of carbons bonded to oxygen. oregonstate.edu The methoxy carbon (-O-CH₃) is anticipated to have a chemical shift in the region of 50-60 ppm.

²⁹Si NMR Spectroscopy: As a nucleus with spin ½, ²⁹Si NMR is highly effective for characterizing the silicon environment, despite its low natural abundance and sensitivity. huji.ac.ilpascal-man.com The chemical shift of the silicon atom is highly sensitive to its substituents. unige.ch For this compound, the silicon atom is bonded to one carbon (cyclohexyl) and three oxygen atoms (one from the methoxymethyl group and two implicit, assuming it is a dialkoxysilane for this discussion). This environment would likely result in a ²⁹Si chemical shift in the range of -40 to -70 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.orgresearchgate.net

Interactive Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | Cyclohexyl (CH₂) | 1.0 - 1.8 | Multiplet |

| Cyclohexyl (CH-Si) | ~0.8 - 1.2 | Multiplet | |

| Methoxymethyl (-O-CH₂-O-) | ~4.6 | Singlet | |

| Methoxy (-O-CH₃) | ~3.4 | Singlet | |

| ¹³C | Cyclohexyl (C₂, C₃, C₅, C₆) | ~26 - 28 | - |

| Cyclohexyl (C₄) | ~28 - 30 | - | |

| Cyclohexyl (C₁, ipso) | ~22 - 25 | - | |

| Methoxymethyl (-O-CH₂-O-) | ~70 - 75 | - | |

| Methoxy (-O-CH₃) | ~55 - 60 | - | |

| ²⁹Si | Si | -40 to -70 | - |

The stereochemistry of this compound is primarily concerned with the conformational preferences of the cyclohexyl ring. Like cyclohexane (B81311) itself, the cyclohexyl group is expected to exist predominantly in a chair conformation to minimize angular and torsional strain. nih.gov

The silyl (B83357) substituent can occupy either an axial or an equatorial position on the chair conformer. Due to the steric bulk of the (methoxymethoxymethyl)silicon group, it is strongly predicted to favor the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. nih.govacs.org This equilibrium between the two chair conformers (one with the silyl group equatorial and one with it axial) can be studied using advanced NMR techniques.

Low-temperature NMR spectroscopy is a powerful method for this type of analysis. nih.govauremn.org.br By lowering the temperature, the rate of the ring-flip between the two chair conformations can be slowed on the NMR timescale. This would allow for the observation of separate signals for the axial and equatorial conformers, enabling the determination of their relative populations and the calculation of the conformational free energy difference (A-value).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. dss.go.th

ESI-FT-ICR-MS is a high-resolution mass spectrometry technique that allows for extremely accurate mass measurements, often to within a few parts per million. researchgate.net ESI is a "soft" ionization method, meaning it typically generates intact molecular ions, often as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), with minimal fragmentation. nih.gov This allows for the unambiguous determination of the compound's elemental formula.

Tandem mass spectrometry (MS/MS) capabilities allow for the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the silicon atom and within the methoxymethyl group.

Interactive Table 2: Predicted ESI-MS/MS Fragmentation of this compound

| Ion | Predicted m/z (for [M+Na]⁺) | Description |

| [M+Na]⁺ | Varies with Si substituents | Pseudomolecular ion |

| [M-CH₃O]⁺ | M-31 | Loss of a methoxy radical |

| [M-CH₂OCH₃]⁺ | M-45 | Loss of a methoxymethoxy radical |

| [M-C₆H₁₁]⁺ | M-83 | Loss of a cyclohexyl radical |

| [C₆H₁₁Si(OH)₂]⁺ | Varies | Fragment from cyclohexylsilyl moiety |

MALDI is another soft ionization technique, but it is typically employed for the analysis of large molecules such as polymers and biomolecules. researchgate.net For a relatively small and volatile molecule like monomeric this compound, MALDI-MS is generally less suitable than ESI-MS or GC-MS. However, it could be a valuable tool for characterizing oligomeric species formed during the hydrolysis and condensation of the parent alkoxysilane, a common reaction for this class of compounds. researchgate.net

GC-MS is a robust and widely used technique for separating and identifying volatile and semi-volatile compounds. dss.go.thnih.govresearchgate.net It is an ideal method for assessing the purity of a this compound sample and for confirming its identity. The sample is vaporized and separated on a GC column, with the retention time serving as a key identifier.

The separated components then enter the mass spectrometer, which typically uses Electron Ionization (EI). EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. libretexts.org This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for identification.

The expected EI fragmentation pattern would include cleavage of the Si-cyclohexyl bond, leading to a cyclohexyl cation (or related fragments like C₄H₇⁺ at m/z 55) and a silicon-containing fragment. nist.gov Another prominent fragmentation would be the alpha-cleavage of the ether linkage, resulting in the loss of the methoxy group (M-31) or the entire methoxymethyl group (M-45). miamioh.edu

Interactive Table 3: Predicted Major Fragments in GC-MS (EI) of this compound

| Predicted m/z | Possible Fragment Ion | Description |

| M-31 | [M-OCH₃]⁺ | Loss of methoxy group |

| M-45 | [M-CH₂OCH₃]⁺ | Loss of methoxymethyl group |

| M-83 | [M-C₆H₁₁]⁺ | Loss of cyclohexyl group |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 55 | [C₄H₇]⁺ | Common fragment from cyclohexyl ring |

| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation |

Fragmentation Pathway Analysis of Silyl Organic Compounds

Mass spectrometry is a critical analytical technique for the structural elucidation of organosilicon compounds. The fragmentation patterns observed, particularly under electron ionization (EI), provide significant insights into the molecular structure. libretexts.orglibretexts.org The fragmentation of silyl organic compounds, such as this compound, is typically directed by the silicon atom and the relative stability of the resulting carbocations and silicon-containing ions (silicenium ions). nih.govnih.gov The molecular ions of silyl ethers are often weak or absent in the mass spectrum. miamioh.edu

The fragmentation pathways for this compound can be predicted based on established principles for silyl ethers and alkylsilanes. miamioh.edulibretexts.org Key fragmentation processes include α-cleavage and rearrangements.

Proposed Fragmentation Pathways:

Cleavage of the Cyclohexyl Group: A primary fragmentation event involves the cleavage of the bond between the silicon atom and the cyclohexyl ring. This can result in either a cyclohexyl radical and a silicon-containing cation or a cyclohexyl cation and a silicon-containing radical. The loss of the cyclohexyl group (mass 83) is a common pathway for cyclohexylsilanes. cas.cn

Fragmentation of the Methoxymethoxymethyl Group: The Si-O bond is susceptible to cleavage. Additionally, α-cleavage within the methoxymethoxymethyl moiety is expected. This can lead to the loss of a methoxymethyl radical (•CH₂OCH₃, mass 45) to form a stable oxonium ion, or the loss of a methoxy radical (•OCH₃, mass 31).

Rearrangement Reactions: Silyl ethers can undergo rearrangement reactions, such as the silyl-McLafferty rearrangement, which involves the transfer of a hydrogen atom to the silicon-containing fragment, leading to the elimination of a neutral molecule. nih.govresearchgate.net

These fragmentation processes result in a characteristic pattern of fragment ions in the mass spectrum. The analysis of these fragments allows for the reconstruction of the original molecule's structure. youtube.comnih.gov

| Proposed Fragment Ion | Possible m/z | Origin/Cleavage Type |

|---|---|---|

| [C₆H₁₁Si(H)OCH₂OCH₃]⁺ | Variable | Molecular Ion (M⁺) - often low intensity |

| [Si(H)(OCH₂OCH₃)]⁺ | Variable | Loss of cyclohexyl radical (•C₆H₁₁) |

| [C₆H₁₁]⁺ | 83 | Cleavage of Si-Cyclohexyl bond |

| [C₆H₁₁Si(H)O]⁺ | Variable | Loss of methoxymethyl radical (•CH₂OCH₃) |

| [CH₂OCH₃]⁺ | 45 | Cleavage of O-CH₂ bond |

| [C₆H₁₁Si(H)OCH₂]⁺ | Variable | Loss of methoxy radical (•OCH₃) |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. msu.edu By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational energies of molecular bonds, a unique spectral "fingerprint" of the compound can be obtained. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the cyclohexyl group, the silicon atom, and the methoxymethoxymethyl ether linkage.

Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from both the cyclohexyl and methoxymethyl groups are anticipated in the 2800-3000 cm⁻¹ region. researchgate.net

Si-O-C Stretching: The most prominent feature for silyl ethers is a strong, broad absorption band associated with the asymmetric stretching of the Si-O-C bond, typically found in the 1000-1150 cm⁻¹ range. researchgate.netjkps.or.kracs.org

C-O-C Stretching: The ether linkage within the methoxymethoxymethyl group will also produce a characteristic C-O-C stretching band, usually appearing between 1050 and 1150 cm⁻¹, which may overlap with the Si-O-C absorption. libretexts.org

Si-C Stretching: The vibration of the silicon-carbon bond of the cyclohexyl group is expected to produce absorptions in the fingerprint region, typically between 1260 and 1450 cm⁻¹ and also around 700-900 cm⁻¹. researchgate.netresearchgate.net

CH₂ Bending: Bending (scissoring) vibrations for the various CH₂ groups in the molecule are expected around 1450 cm⁻¹.

The specific frequencies and intensities of these bands provide definitive evidence for the presence of the key functional groups within the this compound structure. mdpi.comsemanticscholar.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Strong |

| CH₂ | Bending | ~1450 | Medium |

| Si-O-C | Asymmetric Stretching | 1000 - 1150 | Strong, Broad |

| C-O-C | Stretching | 1050 - 1150 | Strong |

| Si-C (Cyclohexyl) | Stretching | 700 - 900 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous data on the molecular structure of this compound, including bond lengths, bond angles, and torsional angles, assuming a suitable single crystal can be grown.

For silyl ethers, crystallographic studies reveal important structural features. acs.org The geometry around the silicon atom is generally a distorted tetrahedron. cdnsciencepub.comcdnsciencepub.com The Si-O-C bond angle in silyl ethers is typically wider than the sp³ ideal of 109.5°, often falling in the range of 120-135°, which is attributed to electronic and steric factors. cdnsciencepub.comcdnsciencepub.com

A crystallographic analysis of this compound would confirm:

Silicon Geometry: The precise C-Si-C and C-Si-O bond angles, confirming the distorted tetrahedral coordination around the silicon atom. cdnsciencepub.com

Conformation: The conformation of the cyclohexyl ring, which is expected to adopt a stable chair conformation. acs.org The orientation of the silyl substituent (axial vs. equatorial) would also be determined.

Bond Lengths: Accurate measurements of the Si-C, Si-O, and O-C bond lengths, providing insight into the bonding characteristics.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant intermolecular forces.

| Parameter | Expected Value | Reference |

|---|---|---|

| Si-O Bond Length | ~1.65 Å | acs.org |

| Si-C (Cyclohexyl) Bond Length | ~1.88 Å | acs.org |

| Si-O-C Bond Angle | 120 - 135° | cdnsciencepub.comcdnsciencepub.com |

| O-Si-C Bond Angle | 103 - 113° | cdnsciencepub.comcdnsciencepub.com |

| Cyclohexyl Ring Conformation | Chair | acs.org |

Computational and Theoretical Chemistry Studies of Cyclohexyl Methoxymethoxymethyl Silicon Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. arxiv.orgarxiv.org By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying complex organosilicon systems. arxiv.org For a molecule like Cyclohexyl(methoxymethoxymethyl)silicon, DFT calculations can elucidate key aspects of its electronic character and reactivity.

Detailed Research Findings: Quantum chemical computational studies are a powerful tool for investigating the reaction pathways of organosilicon compounds. nih.gov These studies are often based on fundamental concepts like HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) interactions. nih.gov The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. researchgate.net

Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.net For this compound, the oxygen atoms of the methoxy (B1213986) and methoxymethyl groups would be expected to show negative electrostatic potential, making them susceptible to attack by electrophiles. Conversely, the silicon atom, being more electropositive than carbon and oxygen, would represent a site prone to nucleophilic attack. wikipedia.org

Various functionals and basis sets are employed in DFT calculations to achieve accurate results. The choice depends on the specific properties being investigated.

Table 6.1.1: Common DFT Functionals and Basis Sets for Organosilicon Compound Analysis This table is interactive. Click on the headers to sort.

| Functional | Description | Basis Set | Common Application |

|---|---|---|---|

| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. longdom.org | 6-31G(d) | A Pople-style basis set with polarization functions on heavy atoms, suitable for geometry optimizations and basic electronic properties. longdom.org |

| M06 | A hybrid meta-GGA functional known for good performance in thermochemistry, kinetics, and non-covalent interactions. nih.gov | cc-pVTZ | A correlation-consistent basis set of triple-zeta quality, used for high-accuracy energy calculations. chinesechemsoc.org |

| CAM-B3LYP | A long-range corrected hybrid functional, ideal for studying charge-transfer excitations. chinesechemsoc.org | def2-TZVP | A triple-zeta valence basis set with polarization functions, offering a good balance of accuracy and efficiency. acs.org |

| PBE0 | A hybrid functional mixing Perdew-Burke-Ernzerhof (PBE) exchange with Hartree-Fock exchange. arxiv.org | LANL2DZ | An effective core potential basis set, particularly useful for systems containing heavier elements like silicon. longdom.org |

Molecular Dynamics Simulations of Organosilicon Compounds

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed insight into the dynamic behavior and macroscopic properties of materials. nih.gov For organosilicon compounds, MD simulations are crucial for understanding their behavior in condensed phases, such as liquids or polymers. researchgate.net

Detailed Research Findings: MD simulations of organosilicon compounds rely on accurate force fields, which are sets of parameters and equations that describe the potential energy of the system. nih.gov These force fields, such as TraPPE and PolCA, are often parameterized using experimental data and high-level quantum mechanical calculations to accurately model bonded (bond lengths, angles) and non-bonded (van der Waals, electrostatic) interactions. nih.gov

Simulations can model complex processes like the polymerization of siloxanes from organosilane precursors. mdpi.com For instance, a simulation could track the condensation reactions of silanol (B1196071) groups, leading to the formation of Si-O-Si linkages and the growth of polymer chains. mdpi.com Such simulations can reveal how precursor composition and reaction conditions influence the final polymer structure and properties. mdpi.com

MD simulations can also be used to predict key physical properties of organosilicon liquids, such as density, viscosity, and self-diffusion coefficients. These properties are vital for applications where these compounds are used as oils, lubricants, or hydraulic fluids. The simulations can model systems at various temperatures and pressures to understand their performance under different operating conditions. nih.govnih.gov

Table 6.2.1: Key Parameters in MD Simulations of Organosilanes This table is interactive. Click on the headers to sort.

| Parameter | Description | Significance | Typical Simulation Value/Method |

|---|---|---|---|

| Force Field | A set of empirical energy functions and parameters defining interactions between atoms. | Determines the accuracy of the simulation in reproducing physical behavior. | PolCA, TraPPE, GROMOS |

| Time Step | The interval between successive evaluations of forces and positions. | Affects the stability and accuracy of the numerical integration. | 1-2 femtoseconds (fs) |

| Ensemble | The statistical ensemble (e.g., NVT, NpT) that defines the thermodynamic state of the system. | Ensures the simulation samples the correct thermodynamic conditions (e.g., constant temperature, pressure). | NpT (isothermal-isobaric) |

| Simulation Box | A defined volume containing the molecules, often with periodic boundary conditions. | Allows for the simulation of a bulk system using a relatively small number of molecules. | Cubic, ~3-10 nm side length |

These simulations provide a molecular-level view of how molecules like this compound would organize and interact in a liquid state, offering insights that complement experimental observations.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including their feasibility, kinetics, and selectivity. nih.gov By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, which govern the reaction rate. researchgate.net This predictive capability is particularly valuable in organosilicon chemistry for optimizing reaction conditions and guiding the synthesis of new materials. nih.gov

Detailed Research Findings: For reactions involving organosilanes, such as hydrosilylation (the addition of a Si-H bond across a double bond), DFT calculations can predict both regioselectivity (which atoms form new bonds) and stereoselectivity (the spatial arrangement of the product). nih.govacs.org By calculating the energy barriers for different possible reaction pathways, the most favorable outcome can be determined. nih.gov For example, in the hydrosilylation of an alkene, computations can predict whether the silicon atom will add to the more or less substituted carbon atom (anti-Markovnikov vs. Markovnikov addition). acs.org

Machine learning models are also emerging as a tool to predict reaction outcomes, trained on large datasets of known reactions. nih.govnih.gov While still a developing field, these approaches hold promise for rapidly screening vast numbers of potential reactant combinations to identify promising synthetic routes. nih.gov

Table 6.3.1: Computational Prediction of Reaction Selectivity This table is interactive. Click on the headers to sort.

| Reaction Type | Computational Method | Predicted Outcome | Key Finding |

|---|---|---|---|

| Hydrosilylation | DFT (Transition State Search) | Regioselectivity (e.g., anti-Markovnikov) | The calculated activation energies for competing pathways indicate the dominant product isomer. acs.org |

| 1,2-Addition to Disilenes | DFT (Reaction Pathway Analysis) | Nucleophilic vs. Electrophilic Attack | The electronic and steric effects of substituents determine the preferred reaction mechanism and product. nih.gov |

| Cyclization Reactions | DFT (Thermodynamic Calculation) | Diastereoselectivity (e.g., anti vs. syn) | The relative energies of the final product diastereomers are calculated to predict the thermodynamically favored isomer. acs.org |

These predictive studies are instrumental in reducing the trial-and-error nature of synthetic chemistry, enabling a more rational design of synthetic pathways for target molecules like this compound.

Elucidation of Zwitterionic Character and Bond Distances

Theoretical calculations are essential for determining precise geometric parameters of molecules, such as bond lengths and angles. chemrxiv.org These structural details are fundamental to a molecule's properties and reactivity. For organosilicon compounds, computational methods can accurately predict the lengths of key bonds, including Si-C and Si-O, which can then be compared with experimental data where available. researchgate.net

Detailed Research Findings: The Si-C bond is longer and weaker than a C-C bond, while the Si-O bond is significantly stronger than a C-O bond. wikipedia.org DFT and other quantum chemical methods can calculate these bond lengths with high precision. For instance, studies on simple organosilanes like tetramethylsilane (B1202638) have shown excellent agreement between computationally predicted and experimentally measured Si-C bond distances. acs.org

While this compound is not zwitterionic, computational methods are crucial for studying molecules where such character is present. In those cases, calculations of partial atomic charges and bond dipole moments can quantify the charge separation within the molecule.

Table 6.4.1: Typical Calculated Bond Distances in Organosilicon Compounds This table is interactive. Click on the headers to sort.

| Bond Type | Typical Calculated Length (Å) | Computational Method | Note |

|---|---|---|---|

| Si-C (Alkyl) | 1.87 - 1.90 | DFT (e.g., B3LYP/6-31G(d)) | Longer than a typical C-C single bond (~1.54 Å). chemrxiv.org |

| Si-O (Alkoxy) | 1.63 - 1.66 | DFT, EHMO | Significantly strong and relatively short due to polarity and potential pπ-dπ interactions. |

| C-O (Ether) | 1.42 - 1.44 | DFT | Standard length for an ether linkage. |

| C-C (Cyclohexyl) | 1.53 - 1.55 | DFT | Typical aliphatic C-C single bond length. |

These precise geometric parameters are foundational for building accurate models in molecular dynamics simulations and for understanding the steric environment around the silicon center, which influences its accessibility in chemical reactions.

Design of Novel Catalytic Systems and Reagents

Computational chemistry plays a pivotal role in the rational design of new catalysts and reagents for organosilicon chemistry. nedo.go.jp By modeling reaction mechanisms, catalyst-substrate interactions, and transition state structures, researchers can screen potential catalysts in silico, identifying promising candidates for experimental validation. nih.govmdpi.com This approach accelerates the development of more efficient, selective, and sustainable chemical processes. nedo.go.jp

Detailed Research Findings: A significant area of research is the development of catalysts for hydrosilylation and cross-coupling reactions that avoid expensive and rare precious metals like platinum. nedo.go.jpresearchgate.net Computational studies have been instrumental in exploring catalysts based on more abundant main group elements or first-row transition metals. mdpi.com For example, DFT calculations can be used to investigate the catalytic cycle of a silicon(II) cation-catalyzed hydrosilylation, elucidating the mechanism and identifying factors that control its efficiency. acs.org

Computational screening can also be used to design novel silylating agents with tailored reactivity. By modifying the electronic and steric properties of substituents on the silicon atom, the reagent's reactivity can be fine-tuned for specific applications. Theoretical calculations can predict the stability of these reagents and their likely reaction pathways with various substrates. acs.org This computational pre-screening saves significant experimental effort. acs.orgnih.gov The development of innovative catalytic processes is essential for providing organosilicon components more inexpensively and with consistently high functionality. nedo.go.jp

Advanced Research Applications of Cyclohexyl Methoxymethoxymethyl Silicon in Organic Synthesis and Materials Science

Utilization as Protecting Groups in Multistep Organic Synthesis

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while other parts of a molecule undergo transformation. Organosilicon compounds, such as cyclohexyl(methoxymethoxymethyl)silicon, are integral to these strategies due to their versatile and tunable nature.

Methoxymethyl Ethers as Alcohol Protecting Groups

Methoxymethyl (MOM) ethers are a widely utilized protecting group for alcohols, valued for their stability across a range of reaction conditions. wikipedia.orgadichemistry.com The introduction of a MOM group is typically achieved by treating an alcohol with a reagent like chloromethyl methyl ether in the presence of a non-nucleophilic base. wikipedia.orgorganicchemistrytutor.com This forms a MOM ether that is resilient to many nucleophiles, bases, and reducing agents. adichemistry.com

The stability of the MOM group makes it a reliable choice for multi-step syntheses. adichemistry.com When the protected alcohol needs to be revealed, the MOM ether can be cleaved under acidic conditions. wikipedia.orgadichemistry.com

Below is a table summarizing the key features of MOM ethers as alcohol protecting groups:

| Feature | Description |

| Protection Reaction | Typically involves reacting an alcohol with a MOM-halide (e.g., MOM-Cl) in the presence of a base. |

| Stability | Stable to a wide range of reagents, including strong bases, nucleophiles, and hydrides. |

| Deprotection | Cleaved under acidic conditions, often with a Lewis or Brønsted acid. |

| Applications | Widely used in the synthesis of complex molecules where a hydroxyl group needs to be temporarily masked. |

Photochemically Cleavable Silyl (B83357) Protecting Groups

A significant advancement in protecting group chemistry is the development of photochemically cleavable groups. nih.govacs.org These groups offer a mild and highly selective method for deprotection, using light as the reagent to avoid harsh chemical conditions that could damage sensitive molecules. nih.govacs.org

Certain organosilicon compounds can be designed to be photolabile. nih.govacs.org This is often achieved by incorporating a chromophore into the silyl group that absorbs light at a specific wavelength. nih.govacs.org Upon irradiation, the silyl group undergoes a photochemical reaction that leads to the cleavage of the silicon-oxygen bond and the release of the protected alcohol. nih.govacs.org This approach allows for precise control over when and where deprotection occurs within a molecule. nih.govacs.org

The following table outlines the characteristics of photochemically cleavable silyl protecting groups:

| Characteristic | Description |

| Cleavage Method | Irradiation with light of a specific wavelength (e.g., UV or visible light). rsc.orgrsc.org |

| Advantages | Mild, non-invasive deprotection conditions; high selectivity. nih.govacs.org |

| Mechanism | Often involves an intramolecular rearrangement or fragmentation initiated by light absorption. nih.govacs.org |

| Applications | Useful in the synthesis of light-sensitive molecules and for spatially controlled deprotection. nih.govacs.org |

Functionalized Organosilicon Compounds as Precursors for Polymeric Materials

Functionalized organosilicon compounds are essential building blocks for a wide range of polymeric materials. researchgate.netsbfchem.com The unique properties of the silicon atom, such as its ability to form strong bonds with oxygen and its larger size compared to carbon, give rise to polymers with exceptional thermal stability, flexibility, and chemical resistance. uni-mainz.depaint.org

Polysiloxanes and Hybrid Silicones

Polysiloxanes, commonly known as silicones, are polymers with a backbone of alternating silicon and oxygen atoms (-Si-O-). paint.orgwiley-vch.de The organic groups attached to the silicon atoms determine the properties of the polymer. wiley-vch.de For example, by introducing different functional groups, the polymer's flexibility, thermal stability, and reactivity can be tailored for specific applications. uni-mainz.de

Hybrid silicones are materials that combine the properties of polysiloxanes with those of organic polymers. doi.org This can be achieved by creating block copolymers or by incorporating organic polymer chains as side groups on the polysiloxane backbone. researchgate.net Functionalized organosilicon precursors are crucial for synthesizing these hybrid materials, as they provide the reactive sites needed to connect the silicone and organic components. doi.org

The following table summarizes the synthesis and properties of polysiloxanes and hybrid silicones:

| Material | Synthesis | Key Properties |

| Polysiloxanes (Silicones) | Hydrolytic polycondensation of bifunctional silane (B1218182) precursors. wiley-vch.de | High thermal stability, flexibility at low temperatures, chemical inertness. uni-mainz.de |

| Hybrid Silicones | Co-polymerization of functionalized organosilicon precursors with organic monomers. doi.org | Combines the properties of silicones and organic polymers, such as flexibility and strength. doi.org |

Silicon-Containing Polymer Building Blocks

Beyond polysiloxanes, functionalized organosilicon compounds are used to create a diverse array of silicon-containing polymers. researchgate.net These include polysilanes, which have a backbone of silicon atoms (-Si-Si-), and polycarbosilanes, with a backbone of alternating silicon and carbon atoms (-Si-C-). researchgate.net

These polymers have unique electronic and optical properties that make them useful in a variety of advanced applications, such as ceramic precursors and photoactive materials. researchgate.netdtic.mil The synthesis of these polymers relies on the use of functionalized organosilicon monomers that can be linked together to form the desired polymer chain. researchgate.net The ability to precisely control the structure of these monomers is key to creating polymers with tailored properties. researchgate.net

The table below provides an overview of different classes of silicon-containing polymers:

| Polymer Class | Backbone Structure | Potential Applications |

| Polysilanes | -Si-Si- | Ceramic precursors, photoresists |

| Polycarbosilanes | -Si-C- | Precursors for silicon carbide fibers, high-temperature materials |

| Polysilazanes | -Si-N- | Precursors for silicon nitride ceramics |

Building Blocks for Complex Molecular Architectures and Silaheterocycles

Organosilicon compounds are fundamental in modern synthetic chemistry, serving as versatile building blocks for constructing intricate molecular structures. nih.govenamine.net Compounds like this compound, which feature both carbon-silicon and oxygen-silicon bonds, offer unique reactivity profiles that chemists can exploit. The strategic incorporation of a silicon atom into an organic framework allows for the creation of molecules with novel chemical, physical, and biological properties. researchgate.net

The utility of functionalized silanes as synthetic precursors stems from the distinct characteristics of the silicon atom. Silicon is more electropositive than carbon, and the Si-C bond is longer and more polarizable than a C-C bond. soci.org These properties make organosilanes valuable intermediates in a wide array of chemical transformations. For instance, the cyclohexyl group provides steric bulk and lipophilicity, while the methoxy (B1213986) and methoxymethyl groups on the silicon atom can serve as reactive sites or be readily cleaved under specific conditions. shinetsusilicone-global.comgelest.com This allows for the controlled, stepwise assembly of complex molecular architectures.

A significant application of these building blocks is in the synthesis of silaheterocycles—cyclic compounds where one or more carbon atoms are replaced by silicon. nih.gov These structures are of growing interest in materials science and medicinal chemistry due to their unique properties compared to their all-carbon analogues. The synthesis of silaheterocycles often involves intramolecular reactions of appropriately functionalized organosilanes. For example, a precursor similar in structure to this compound could be designed to undergo cyclization reactions, leading to the formation of silacyclohexanes or other silicon-containing ring systems. These C- and Si-functional compounds represent versatile building blocks for further synthetic elaboration. nih.gov

The controlled connection of well-defined organosilicon units, such as cage-type oligosiloxanes, enables the construction of diverse silica (B1680970) frameworks, leading to novel nanoporous materials with applications in catalysis and adsorption. mdpi.com This building block approach allows for the creation of materials with structures and compositions that are not achievable through conventional methods. mdpi.com

Table 1: Examples of Silaheterocycles Synthesized from Organosilicon Precursors

| Heterocycle Class | Ring Size | Potential Application Areas |

|---|---|---|

| Silacyclopentenes | 5-membered | Polymer Chemistry, Electronics |

| 4-Silacyclohexan-1-ones | 6-membered | Synthetic Intermediates |

| 1,4-Azasilepanes | 7-membered | Medicinal Chemistry |

Development of Chiral Organosilicon Compounds with Specific Stereochemistry

The synthesis of chiral molecules with defined three-dimensional arrangements is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. Chiral organosilicon compounds, especially those with a stereocenter at the silicon atom, represent a unique class of molecules with significant potential. elsevierpure.com However, the enantioselective synthesis of silicon-stereogenic silanes has historically been a formidable challenge in synthetic chemistry. researchgate.net

Chiral organosilicon compounds can be broadly classified into two types: "C-centered," where the chirality resides on a carbon atom within a substituent attached to silicon, and "Si-centered," where the silicon atom itself is the asymmetric center. uclouvain.be The development of methods to control the stereochemistry at the silicon atom is an area of intensive research. This compound, having four different substituents (cyclohexyl, methoxy, methoxymethyl, and a fourth variable group if one of the methoxy groups is substituted), has the potential to be a chiral, Si-centered compound.

Recent advances have focused on transition-metal-catalyzed asymmetric transformations to create chiral silanes. researchgate.net Catalytic systems, often employing rhodium, iridium, or palladium combined with a chiral ligand, can facilitate stereoselective C–H activation and silylation reactions. rsc.org These methods allow for the construction of a variety of silylated compounds with central, axial, or planar chirality. rsc.org The choice of catalyst, chiral ligand, and silylating agent (such as monohydrosilanes or dihydrosilanes) is crucial for achieving high levels of stereocontrol. rsc.org

For example, the asymmetric hydrosilylation of alkenes is an atom-economic and appealing approach for preparing organosilanes. researchgate.net Furthermore, the development of catalytic asymmetric synthesis of silicon-stereogenic silanols from dihydrosilanes represents a significant breakthrough, as silanols are versatile intermediates that can be converted into other chiral silicon compounds. researchgate.net The specific substituents on the silicon atom, such as the bulky cyclohexyl group, can play a critical role in influencing the stereochemical outcome of these reactions by directing the approach of reagents to the catalytic center.

Table 2: Selected Methods for Asymmetric Synthesis of Chiral Silanes

| Catalytic System | Silylating Reagent Type | Transformation Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Rhodium / Chiral Diene Ligand | Dihydrosilanes | Intramolecular C-H Silylation | >90% |

| Iridium / Chiral Phosphine (B1218219) Ligand | Hydrosilanes | Asymmetric Hydrosilylation | Up to 99% |

| Palladium / Chiral Ligand | Disilanes | Intermolecular C-H Silylation | >95% |

Future Research Directions and Emerging Trends in Cyclohexyl Methoxymethoxymethyl Silicon Chemistry

Development of Highly Efficient and Sustainable Synthetic Methods

The traditional synthesis of organosilanes, often relying on the energy-intensive Müller-Rochow direct process, is facing increasing scrutiny due to environmental concerns. mdpi.comresearchgate.net Future research is intensely focused on developing greener and more efficient synthetic routes. A primary objective is the move away from chlorine-based chemistries, which generate corrosive byproducts. sigmaaldrich.com

Key strategies include the direct synthesis of alkoxysilanes from elemental silicon and alcohols, which offers a more atom-economical and environmentally benign alternative. researchgate.net Research is also exploring the use of earth-abundant metal catalysts (e.g., cobalt, iron, nickel) to replace precious metals like platinum in crucial reactions such as hydrosilylation, a fundamental process for creating silicon-carbon bonds. tue.nlsnnu.edu.cn Furthermore, methods for the direct conversion of silica (B1680970) (SiO2), the most abundant silicon source, into valuable alkoxysilanes are being investigated to create a more sustainable and circular economy for silicon-based chemicals. nih.govgvsu.edu

Table 1: Comparison of Traditional and Emerging Synthesis Methods for Organosilanes

| Feature | Traditional Methods (e.g., Müller-Rochow) | Emerging Sustainable Methods |

|---|---|---|

| Starting Materials | Elemental Silicon, Methyl Chloride | Elemental Silicon, Alcohols, Silica (SiO2) |

| Catalysts | Copper, Precious Metals (e.g., Platinum) | Earth-Abundant Metals (e.g., Co, Fe, Ni) |

| Byproducts | Chlorinated Silanes, HCl | H2, Water |

| Energy Intensity | High (e.g., >300 °C) | Generally lower temperatures |

| Sustainability | Moderate | High |

Expanding the Scope of Asymmetric Catalysis for Silicon-Stereogenic Centers

The creation of chiral silanes, where the silicon atom itself is a stereocenter, is a rapidly advancing field with significant potential for applications in asymmetric synthesis and materials science. nih.gov The development of catalytic enantioselective methods to construct these Si-stereogenic centers is a major research focus, moving beyond classical stoichiometric approaches. nih.govresearchgate.net

Recent breakthroughs include the use of transition-metal catalysts (e.g., rhodium, nickel, copper) with chiral ligands to achieve highly enantioselective desymmetrization of prochiral silanes or hydrosilylation of unsaturated compounds. youtube.comnih.govnih.gov Organocatalysis has also emerged as a powerful tool, utilizing metal-free catalysts to produce Si-stereogenic siloxanols and silyl (B83357) ethers with high enantioselectivity. iitm.ac.in Future work will likely concentrate on developing catalysts with even greater substrate scope and selectivity, enabling the synthesis of a wider array of complex, enantioenriched organosilicon compounds.

Exploration of Novel Reactivity Patterns and Unconventional Bond Formations

Researchers are continuously pushing the boundaries of silicon's reactivity, exploring transformations that deviate from the well-established patterns of carbon chemistry. nih.gov This includes the study of highly reactive silicon species, such as disilenes (compounds with silicon-silicon double bonds), which exhibit unique cycloaddition and addition reactions not typically seen with alkenes.

Another significant area of research is the catalytic activation of otherwise inert bonds, such as Si-H and C-H bonds, to form new Si-C linkages. This allows for the direct functionalization of hydrocarbons and the synthesis of complex organosilanes from simple precursors. The development of catalysts that can mediate these unconventional bond formations is a key objective, opening up new synthetic pathways and molecular architectures.

Bio-inspired Approaches for Silicon-Carbon Bond Transformation

Nature's ability to perform complex chemical transformations under mild conditions has inspired chemists to explore biocatalysis for organosilicon chemistry. Although silicon-carbon bonds are not known to be formed in nature, recent pioneering work has demonstrated that enzymes can be "bred" through directed evolution to catalyze their formation.

Scientists have successfully engineered bacterial proteins, such as cytochrome c, to create Si-C bonds with high efficiency and selectivity, surpassing traditional chemical catalysts. Similarly, enzymes like silicateins, naturally responsible for forming silica structures in marine sponges, are being investigated for their ability to catalyze the hydrolysis and condensation of Si-O bonds in organosiloxanes under environmentally benign conditions. This fusion of biocatalysis and silicon chemistry promises more sustainable and selective methods for synthesizing and modifying organosilicon compounds. researchgate.netresearchgate.net Recently, an enzyme has also been engineered to break the resilient silicon-carbon bonds, opening avenues for the biodegradation of silicone materials.

Integration with Flow Chemistry and High-Throughput Experimentation

The adoption of continuous flow chemistry and high-throughput experimentation (HTE) is set to accelerate the discovery and optimization of reactions involving organosilicon compounds. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to access novel reaction conditions. gvsu.eduyoutube.com This is particularly beneficial for managing highly exothermic or hazardous reactions common in organosilicon synthesis.

HTE platforms, which allow for the rapid screening of numerous catalysts, ligands, and reaction conditions in parallel, are invaluable for discovering new catalytic systems. Techniques such as infrared thermography and scanning mass spectrometry can quickly identify promising leads for reactions like enantioselective hydrosilylation or C-H silylation. The integration of automated synthesis platforms with HTE will streamline the development of new chiral silanes and other functional organosilicon molecules. nih.gov

Table 2: Emerging Technologies in Organosilicon Chemistry

| Technology | Principle | Application in Cyclohexyl(methoxymethoxymethyl)silicon Chemistry |

|---|---|---|

| Flow Chemistry | Continuous processing in microreactors or capillaries. | Safer handling of reactive intermediates, improved process control for synthesis, potential for telescoped multi-step syntheses. |

| High-Throughput Experimentation (HTE) | Parallel screening of multiple reactions. | Rapid discovery of optimal catalysts and conditions for asymmetric synthesis and novel bond formations. nih.gov |

| Directed Evolution | Laboratory-based evolution of enzymes for new functions. | Development of biocatalysts for enantioselective Si-C and Si-O bond formation under mild conditions. |

| Computational Modeling | Use of quantum chemical methods to predict properties and reaction pathways. | In-silico design of new catalysts, prediction of reactivity and selectivity, reducing experimental effort. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organosilicon compounds. High-level quantum chemical methods, such as W1X-1, are now capable of calculating thermochemical properties like enthalpies of formation with high accuracy, providing a reliable benchmark for experimental data.

These computational models allow for the in-depth investigation of reaction mechanisms, the rational design of new catalysts, and the prediction of reactivity and selectivity. nih.gov By simulating the intricate details of transition states and reaction pathways, researchers can gain insights that are difficult or impossible to obtain through experiments alone. This predictive power accelerates the development of new synthetic methods and the design of organosilicon molecules with tailored properties.

Q & A

Basic Questions